

# Gisadenafil besylate lot to lot variability analysis

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## Compound Focus: Gisadenafil Besylate

CAS No.: 334827-98-4

Cat. No.: S004610

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## Available Information on Gisadenafil Besylate

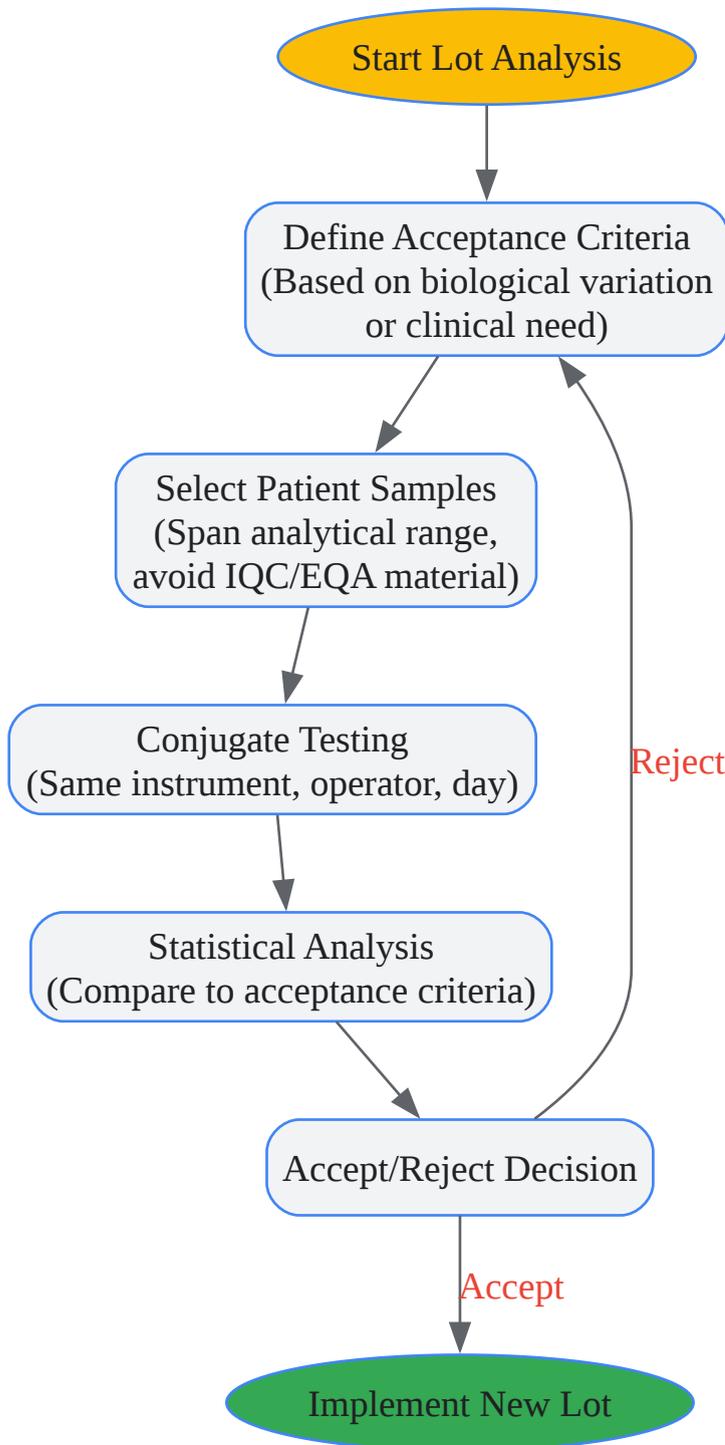
The table below summarizes the key details found for **Gisadenafil besylate**. Please note that this data describes the compound itself and is not from a lot-to-lot comparison study.

Property	Description
IUPAC Name	5-[2-Ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]pyridin-3-yl]-3-ethyl-2,6-dihydro-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one benzenesulfonate [1]
CAS Number	334827-98-4 [2] [1] [3]
Molecular Formula	C <sub>29</sub> H <sub>39</sub> N <sub>7</sub> O <sub>8</sub> S <sub>2</sub> [4]
Molecular Weight	677.79 g/mol [4] [2] [1]
Biological Activity	Potent and selective Phosphodiesterase 5 (PDE5) inhibitor [4] [1] [3]
PDE5 Half-life (IC <sub>50</sub> )	3.6 nM [4]
Purity	≥98% (HPLC) [2] [1]

Property	Description
Physical Form	White to off-white powder [2]
Solubility	Soluble in DMSO (>35 mg/mL) and water (3.33 mg/mL) [4] [2]

## A Framework for Lot-to-Lot Variability Analysis

For a research-grade chemical like **Gisadenafil besylate**, a formal, publicly available lot-to-lot analysis is uncommon. However, the general principles for conducting such an assessment in a pharmaceutical or analytical laboratory are well-established [5]. The following workflow outlines the key stages of this process.



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## Key Experimental Protocols and Considerations

Based on established laboratory medicine practices [5], here are the methodologies relevant to a variability study:

- **Defining Acceptance Criteria:** The criteria for accepting a new lot should be based on **medical requirements** or goals derived from biological variation, rather than arbitrary percentages. This aligns with the updated Milan criteria for defining analytical performance specifications [5].
- **Sample Selection:** For a meaningful comparison, **fresh patient samples** are strongly preferred over Internal Quality Control (IQC) or External Quality Assurance (EQA) materials. These commercial materials often lack **commutability**, meaning the changes observed in them may not accurately reflect the changes that would occur with patient samples, leading to inappropriate acceptance or rejection of a new lot [5].
- **Statistical Comparison:** The evaluation involves measuring multiple patient samples with both the current and new lots. The resulting paired data is analyzed statistically (e.g., using regression or difference plots) to determine if the variation between lots falls within the pre-defined, clinically acceptable limits [5].

## Suggestions for Further Research

To obtain the specific data you need, I suggest the following:

- **Search Patent and Regulatory Databases:** Detailed analytical data might be found in patent documents (e.g., on Google Patents or the USPTO website) or regulatory filings submitted to agencies like the FDA or EMA.
- **Consult Specialized Scientific Literature:** Conduct a targeted search on platforms like PubMed or SciFinder using terms such as "**Gisadenafil besylate** bioanalysis," "**Gisadenafil HPLC method**," or "**Gisadenafil stability indicating assay**."
- **Contact Suppliers Directly:** Reach out to the manufacturers and suppliers listed in the search results (e.g., Sigma-Aldrich, R&D Systems, Santa Cruz Biotechnology) to inquire if they can provide a Certificate of Analysis (CoA) or comparative quality data for different lots.

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## References

1. Gisadenafil besylate | Phosphodiesterase Inhibitors [rndsystems.com]
2. = 98 HPLC 334827-98-4 Gisadenafil [sigmaaldrich.com]
3. | CAS 334827-98-4 | SCBT - Santa Cruz... Gisadenafil besylate [scbt.com]
4. Gisadenafil besylate (UK 369003-26) | Phosphodiesterase(PDE) [invivochem.com]
5. - Lot - to Variation - PMC Lot [pmc.ncbi.nlm.nih.gov]

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